E3 Ligase Ligand-linker Conjugate 7
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Overview
Description
E3 Ligase Ligand-linker Conjugate 7 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system. The ubiquitin-proteasome system is crucial for maintaining cellular homeostasis by degrading misfolded, damaged, or unnecessary proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 7 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 7 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 7 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other E3 ligase ligand-linker conjugates such as those incorporating cereblon, von Hippel-Lindau, and MDM2 ligands .
Uniqueness
E3 Ligase Ligand-linker Conjugate 7 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness makes it a valuable tool in targeted protein degradation research and therapeutic development .
Properties
Molecular Formula |
C29H38N4O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
tert-butyl 1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C29H38N4O6/c1-29(2,3)39-28(38)19-10-12-31(13-11-19)17-18-8-14-32(15-9-18)20-4-5-21-22(16-20)27(37)33(26(21)36)23-6-7-24(34)30-25(23)35/h4-5,16,18-19,23H,6-15,17H2,1-3H3,(H,30,34,35) |
InChI Key |
ADEDCPLTPLKPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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